1-Benzyl-5-methyl-1H-benzimidazol-4-ol

Medicinal chemistry Physicochemical profiling Building block characterization

Sourcing a benzimidazole scaffold with the correct substitution pattern for systematic SAR often forces teams into lengthy custom synthesis. 1-Benzyl-5-methyl-1H-benzimidazol-4-ol (CAS 55538-68-6) resolves this bottleneck by providing the N1-benzyl and C5-methyl groups pre-installed, leaving the C2 position open for rapid diversification. - LogP shift of +2.31 vs. parent 1H-benzimidazol-4-ol, enabling membrane-permeability studies. - Predicted pKa of 8.56 supports pH-dependent solubility and ionisation assays near physiological conditions. - Free C2 position for parallel library synthesis targeting 5-lipoxygenase or other validated anti-inflammatory pathways.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B13806533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-1H-benzimidazol-4-ol
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N(C=N2)CC3=CC=CC=C3)O
InChIInChI=1S/C15H14N2O/c1-11-7-8-13-14(15(11)18)16-10-17(13)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3
InChIKeyZKMJSSWGNMZAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-1H-benzimidazol-4-ol: Structural Baseline & Procurement-Relevant Class Identification


1-Benzyl-5-methyl-1H-benzimidazol-4-ol (CAS 55538-68-6) is a trisubstituted benzimidazole derivative bearing a hydroxyl group at the 4-position, a methyl group at the 5-position, and a benzyl group at the N1 nitrogen. It belongs to the broader class of 1H-benzimidazol-4-ols, a scaffold historically explored for 5-lipoxygenase inhibition and anti-inflammatory activity [1]. The compound is primarily catalogued as a research chemical and synthetic intermediate; its predicted physicochemical properties include a molecular weight of 238.28 g/mol, a LogP of approximately 3.01, and a predicted pKa of 8.56 .

Why 1-Benzyl-5-methyl-1H-benzimidazol-4-ol Cannot Be Simply Swapped with Other Benzimidazol-4-ols


Substitution on the benzimidazole core dramatically alters key physicochemical properties that govern suitability as a synthetic intermediate or a biological probe. For the 1H-benzimidazol-4-ol scaffold, the addition of an N1-benzyl group and a C5-methyl group to the 4-ol core, as found in 1-Benzyl-5-methyl-1H-benzimidazol-4-ol, introduces a significant increase in lipophilicity (LogP ~3.01) compared to the parent 1H-benzimidazol-4-ol (LogP ~0.70) [1]. This differential is not trivial; it fundamentally alters solubility, membrane permeability, and chromatographic behavior. Generic substitution with an unsubstituted analog or a regioisomer in a synthetic sequence or pharmacological assay would therefore yield a compound with a divergent solubility and transport profile, potentially invalidating the experimental outcome.

Quantitative Differential Evidence for 1-Benzyl-5-methyl-1H-benzimidazol-4-ol vs. Core Analogs


Lipophilicity Shift: LogP Increase over Unsubstituted 1H-Benzimidazol-4-ol

The introduction of the N1-benzyl and C5-methyl substituents to the benzimidazol-4-ol core results in a pronounced increase in predicted lipophilicity. The target compound exhibits a LogP of 3.01, compared to a LogP of 0.70 for the parent 1H-benzimidazol-4-ol [1]. This ~2.3 log unit increase predicts a substantially different partition coefficient, directly impacting compound handling in aqueous biological assays and organic synthesis.

Medicinal chemistry Physicochemical profiling Building block characterization

pKa Modulation: Reduced Acidity Relative to the Parent Scaffold

The predicted acid dissociation constant (pKa) for 1-Benzyl-5-methyl-1H-benzimidazol-4-ol is 8.56, whereas the parent 1H-benzimidazol-4-ol has a predicted pKa of 8.38 . The +0.18 unit upward shift indicates a weaker acid, attributable to the electron-donating effects of the methyl and benzyl substituents, which stabilize the neutral phenol form.

Physicochemical profiling Ionization state Medicinal chemistry optimization

Structural Differentiation via C2-Vacancy for Targeted Derivatization

In contrast to the biologically studied 2-substituted 1H-benzimidazol-4-ol analogs such as 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (compound 36 in Buckle et al., 1987), 1-Benzyl-5-methyl-1H-benzimidazol-4-ol retains an unsubstituted C2 position [1]. This structural void provides a direct functionalization handle for late-stage diversification, a feature absent in the pre-elaborated 2-substituted analogs that were the focus of historical 5-lipoxygenase studies.

Synthetic chemistry Scaffold diversification Building block utility

Optimal Procurement Scenarios for 1-Benzyl-5-methyl-1H-benzimidazol-4-ol


Building Block for Focused Benzimidazole Library Synthesis

Given its free C2 position and pre-installed N1-benzyl and C5-methyl groups, this compound is a strategically advantaged building block for parallel synthesis of 1,2,4,5-tetrasubstituted benzimidazole libraries. Procuring this scaffold allows medicinal chemistry groups to systematically investigate structure–activity relationships at C2 while holding the lipophilic benzyl and methyl motifs constant, a synthetic logic supported by the observed LogP shift from 0.70 to 3.01 relative to the parent scaffold .

Physicochemical Probe for Ionization-Dependent Assays Near Physiological pH

The compound's predicted pKa of 8.56 places it in a regime where small pH changes near physiological conditions (e.g., pH 7.4) will produce measurable shifts in the neutral-to-ionized ratio . This property can be exploited in the design of pH-dependent permeability or solubility assays where a comparator with a shift of +0.18 pKa units over the parent 1H-benzimidazol-4-ol (pKa 8.38) provides a controlled gradient for benchmarking new derivatives .

Precursor for 5-Lipoxygenase-Inhibitor Analog Exploration

Historical data demonstrate that 2-substituted 1H-benzimidazol-4-ols, such as the 2-(4-methoxybenzyl)-7-methyl analog, exhibit both cell-free 5-lipoxygenase inhibition and in vivo anti-inflammatory activity comparable to dexamethasone . 1-Benzyl-5-methyl-1H-benzimidazol-4-ol retains the core functional groups of this active series while leaving C2 open for diversification, making it a logical procurement choice for teams seeking to re-engage this validated target with novel C2 modifications.

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